Cas no 6543-20-0 (Tris(4-biphenylyl)amine)

Tris(4-biphenylyl)amine structure
Tris(4-biphenylyl)amine structure
Nombre del producto:Tris(4-biphenylyl)amine
Número CAS:6543-20-0
MF:C36H27N
Megavatios:473.606289148331
MDL:MFCD30470498
CID:399266
PubChem ID:354334018

Tris(4-biphenylyl)amine Propiedades químicas y físicas

Nombre e identificación

    • [1,1'-Biphenyl]-4-amine, N,N-bis([1,1'-biphenyl]-4-yl)-
    • Tris(4-biphenylyl)amine
    • Tris(4-biphenylyl)amine (purified by sublimation)
    • 4-phenyl-N,N-bis(4-phenylphenyl)aniline
    • Tris-biphenyl-4-yl-amine
    • [1,1'-Biphenyl]-4-amine,N,N-bis([1,1'-biphenyl]-4-yl)
    • Tribiphenylamin
    • Tri-p-biphenylyl-amin
    • Tris-(p-biphenylyl)-amin
    • Tris-<p-phenyl-phenyl>-amin
    • Tris-p-diphenylyl-amin
    • Tri([1,1'-biphenyl]-4-yl)amine
    • Tri(biphenyl-4-yl)amine
    • Tris(biphenyl-4-yl)amine
    • T3327
    • N,N-Di([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine
    • T3778
    • doi:10.14272/RORPOZIIMCFMFH-UHFFFAOYSA-N.1
    • 10.14272/RORPOZIIMCFMFH-UHFFFAOYSA-N.1
    • YSZC1971
    • AKOS030533494
    • SCHEMBL804835
    • MFCD30470498
    • tris(p-biphenyl)amine
    • T72784
    • AS-57987
    • DTXSID60593741
    • 6543-20-0
    • N,N-bis({[1,1'-biphenyl]-4-yl})-[1,1'-biphenyl]-4-amine
    • RORPOZIIMCFMFH-UHFFFAOYSA-N
    • MDL: MFCD30470498
    • Renchi: 1S/C36H27N/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37(35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H
    • Clave inchi: RORPOZIIMCFMFH-UHFFFAOYSA-N
    • Sonrisas: N(C1C([H])=C([H])C(C2C([H])=C([H])C([H])=C([H])C=2[H])=C([H])C=1[H])(C1C([H])=C([H])C(C2C([H])=C([H])C([H])=C([H])C=2[H])=C([H])C=1[H])C1C([H])=C([H])C(C2C([H])=C([H])C([H])=C([H])C=2[H])=C([H])C=1[H]

Atributos calculados

  • Calidad precisa: 473.21400
  • Masa isotópica única: 473.214349865g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 37
  • Cuenta de enlace giratorio: 6
  • Complejidad: 539
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 3.2
  • Xlogp3: 10

Propiedades experimentales

  • PSA: 3.24000
  • Logp: 10.15740

Tris(4-biphenylyl)amine Información de Seguridad

Tris(4-biphenylyl)amine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T868006-1g
Tris(4-biphenylyl)amine
6543-20-0 ≥98%
1g
¥1,489.00 2022-09-28
abcr
AB473864-250mg
Tris(4-biphenylyl)amine, 98%; .
6543-20-0 98%
250mg
€113.20 2024-08-03
abcr
AB473864-5g
Tris(4-biphenylyl)amine, 98%; .
6543-20-0 98%
5g
€309.90 2024-08-03
1PlusChem
1P00EH20-1g
Tri(biphenyl-4-yl)amine
6543-20-0 98%
1g
$32.00 2024-04-22
A2B Chem LLC
AG74488-1g
Tris(4-biphenylyl)amine
6543-20-0 98%
1g
$30.00 2024-04-19
Ambeed
A769987-100mg
Tri([1,1'-biphenyl]-4-yl)amine
6543-20-0 98%
100mg
$24.0 2025-02-27
eNovation Chemicals LLC
D756676-250mg
Tri(biphenyl-4-yl)amine
6543-20-0 98.0%
250mg
$70 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1239524-100mg
Tris(4-biphenylyl)amine
6543-20-0 98%
100mg
¥145.00 2024-08-09
eNovation Chemicals LLC
D756676-1g
Tri(biphenyl-4-yl)amine
6543-20-0 98.0%
1g
$105 2025-02-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1239524-1g
Tris(4-biphenylyl)amine
6543-20-0 98%
1g
¥477.00 2024-08-09

Tris(4-biphenylyl)amine Métodos de producción

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